molecular formula C6H5F2NO2S B2691682 4-Amino-5-(difluoromethyl)thiophene-2-carboxylic acid CAS No. 2248396-58-7

4-Amino-5-(difluoromethyl)thiophene-2-carboxylic acid

Cat. No.: B2691682
CAS No.: 2248396-58-7
M. Wt: 193.17
InChI Key: SJMQDEBTDAYEHY-UHFFFAOYSA-N
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Description

4-Amino-5-(difluoromethyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a difluoromethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-(difluoromethyl)thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-(difluoromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-5-(difluoromethyl)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-(difluoromethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with enzymes or receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

Uniqueness: 4-Amino-5-(difluoromethyl)thiophene-2-carboxylic acid is unique due to the presence of both the amino and difluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-amino-5-(difluoromethyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c7-5(8)4-2(9)1-3(12-4)6(10)11/h1,5H,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMQDEBTDAYEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1N)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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